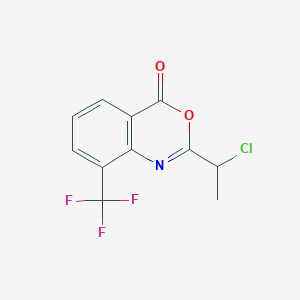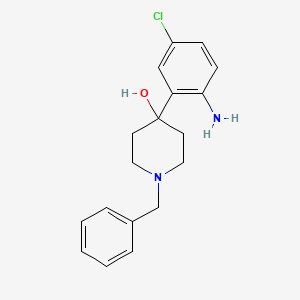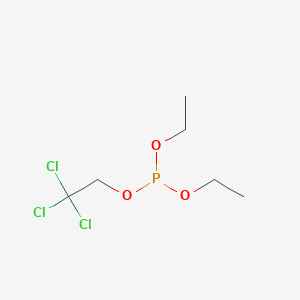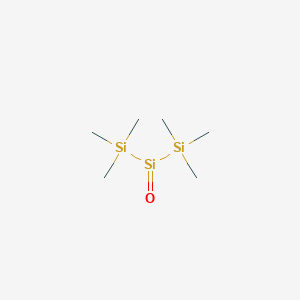
Hexamethyltrisilan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethyltrisilan-2-one is a chemical compound characterized by its unique structure, which includes three silicon atoms bonded to a central oxygen atom. This compound is part of the organosilicon family, known for its diverse applications in various fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexamethyltrisilan-2-one can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with an alkali metal in an organic solvent. This method is efficient and cost-effective, producing high yields of the desired compound . Another method involves the reaction of trimethylchlorosilane with potassium in the absence of oxygen, followed by heating the solution to 60-85°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process typically includes the use of dimethylbenzene or trimethylbenzene as solvents, with careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Hexamethyltrisilan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include various silanol and silane derivatives, which have applications in different chemical processes .
Aplicaciones Científicas De Investigación
Hexamethyltrisilan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of silicone-based materials, which are essential in various industrial applications, including electronics and coatings .
Mecanismo De Acción
The mechanism by which hexamethyltrisilan-2-one exerts its effects involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This stability is due to the strong silicon-oxygen and silicon-carbon bonds, which make the compound resistant to degradation under various conditions. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can be modified to enhance the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Hexamethyldisilane: Similar in structure but with only two silicon atoms.
Hexamethyldisilazane: Contains a nitrogen atom instead of an oxygen atom.
Trimethylsilanol: A simpler compound with only one silicon atom.
Uniqueness: Hexamethyltrisilan-2-one is unique due to its three silicon atoms bonded to a central oxygen atom, which provides it with distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for a broader range of applications and greater stability in various chemical reactions .
Propiedades
Número CAS |
86786-37-0 |
|---|---|
Fórmula molecular |
C6H18OSi3 |
Peso molecular |
190.46 g/mol |
Nombre IUPAC |
trimethyl-[oxo(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C6H18OSi3/c1-9(2,3)8(7)10(4,5)6/h1-6H3 |
Clave InChI |
LVFYOTLYQREXBG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


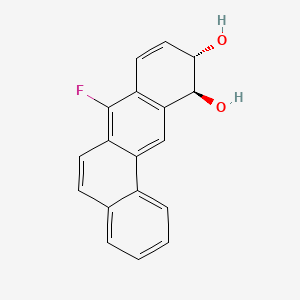
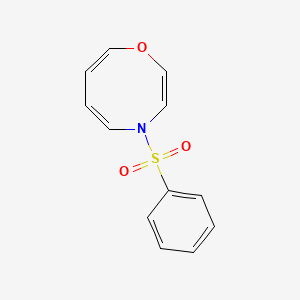
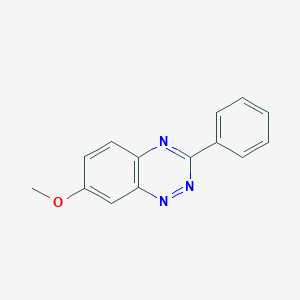
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
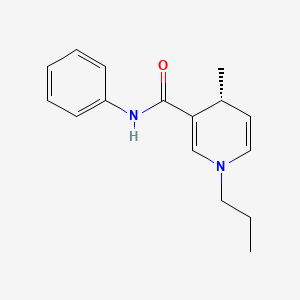
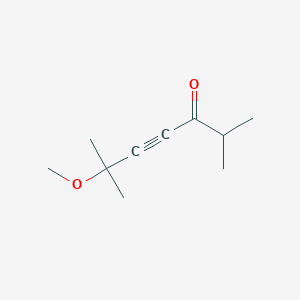
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
